Benzyl-d5 Bromide
Overview
Description
Benzyl-d5 Bromide is a deuterated organic compound where five hydrogen atoms on the benzyl ring are replaced with deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique isotopic properties, which can be utilized in mechanistic studies and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-d5 Bromide typically involves the bromination of 2,3,4,5,6-pentadeuteriotoluene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction is usually conducted under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key to industrial synthesis is maintaining high purity and minimizing by-products through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Benzyl-d5 Bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by a nucleophile. Additionally, it can undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the benzyl bromide to the corresponding benzaldehyde or benzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the benzyl bromide to the corresponding toluene derivative.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions yields 2,3,4,5,6-pentadeuteriobenzyl alcohol, while oxidation with potassium permanganate produces 2,3,4,5,6-pentadeuteriobenzoic acid .
Scientific Research Applications
Benzyl-d5 Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a labeling reagent in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound can be used to trace metabolic pathways and investigate enzyme-catalyzed reactions involving benzyl derivatives.
Medicine: Deuterated compounds like this compound are explored for their potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Mechanism of Action
The mechanism by which Benzyl-d5 Bromide exerts its effects is primarily through its reactivity as a benzyl bromide derivative. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms alter the vibrational frequencies and bond strengths compared to hydrogen. This can lead to differences in reaction rates and product distributions in chemical reactions .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorobenzyl bromide: Similar in structure but with fluorine atoms instead of deuterium.
Benzyl bromide: The non-deuterated analog, commonly used in organic synthesis as an alkylating agent.
2,3,4,5,6-Pentabromobenzyl bromide: Contains bromine atoms on the benzyl ring, used in the synthesis of brominated compounds.
Uniqueness: Benzyl-d5 Bromide is unique due to the presence of deuterium atoms, which provide distinct advantages in mechanistic studies and analytical applications. The isotope effect can be leveraged to gain insights into reaction mechanisms and improve the accuracy of spectroscopic analyses.
Properties
IUPAC Name |
1-(bromomethyl)-2,3,4,5,6-pentadeuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CBr)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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